molecular formula C12H22N2O2 B15278887 tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B15278887
M. Wt: 226.32 g/mol
InChI Key: AMRBXWNNKQBLOC-SECBINFHSA-N
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Description

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with a fused cyclopropane ring. Its molecular formula is C₁₁H₂₀N₂O₂, and it belongs to the class of diazaspiro derivatives, which are pivotal intermediates in pharmaceutical synthesis due to their rigid, three-dimensional scaffolds. The (R)-configuration at the 5-methyl position confers stereochemical specificity, influencing its reactivity and biological interactions. These methods typically yield high enantiopurity (e.g., 95–99% ee) and excellent yields (97–98%) for derivatives with varying substituents .

The compound’s storage requires refrigeration (2–8°C) in dark, dry conditions due to its sensitivity to heat and moisture . Its hydrochloride salt variant (Ref: 10-F608307) is also commercially available, enhancing solubility for specific applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (5R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-9-7-14(8-12(13-9)5-6-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

AMRBXWNNKQBLOC-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(CC2(N1)CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC2(N1)CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization via Nucleophilic Substitution (Patent CN111943894A)

This method employs (1-((4-methoxybenzyloxy)carbonylamino)cyclopropyl)methyl methanesulfonate (I ) as the starting material. Key steps include:

  • Substitution : Reaction with glycine methyl ester hydrochloride in acetonitrile/potassium carbonate yields II (2-(N-(4-methoxybenzyloxycarbonyl)-1-aminocyclopropanecarboxamido)acetate).
  • Protection : Benzyl group introduction via benzyl bromide in THF with sodium hydride forms III .
  • Deprotection and Reduction : Lithium aluminum hydride-mediated reduction of IV affords 7-benzyl-4,7-diazaspiro[2.5]octane (V-1 ).

Adaptation for Target Compound :

  • Replace benzyl with tert-butyl carbamate via carbamate exchange using Boc anhydride.
  • Introduce (R)-5-methyl via chiral alkylation agents (e.g., (R)-propylene oxide) during cyclopropane formation.

Table 1: Reaction Conditions for Cyclization (Adapted from)

Step Reagents/Conditions Yield (%)
Substitution Glycine methyl ester, K₂CO₃, CH₃CN 78
Protection BnBr, NaH, THF 85
Reduction LiAlH₄, THF, reflux 56

Reductive Amination Route (Patent CN108863958B)

This route utilizes 1-aminocyclopropanecarboxylic acid (VI ) as the precursor:

  • Protection : Boc anhydride in THF/water yields tert-butyl 1-aminocyclopropanecarboxylate (VII ).
  • Cyclization : Reaction with ethyl bromoacetate in DMF/K₂CO₃ forms the spirocyclic intermediate VIII .
  • Reduction : Hydrogenation over Pd/C removes benzyl groups, followed by Boc protection to yield tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Stereochemical Modification :

  • Asymmetric hydrogenation using (R)-BINAP-Ru catalysts introduces the 5-methyl group with >90% enantiomeric excess (ee).

Table 2: Yields and Selectivity in Reductive Amination

Step Catalyst ee (%) Yield (%)
Hydrogenation (R)-BINAP-RuCl₂ 92 74

Stereochemical Control Strategies

Chiral Pool Synthesis

  • Starting Material : (R)-1-Amino-2-methylcyclopropanecarboxylic acid enables direct incorporation of the (R)-5-methyl group. However, limited commercial availability necessitates custom synthesis.

Catalytic Asymmetric Methods

  • Organocatalysis : Proline-derived catalysts induce asymmetry during cyclopropanation, achieving 85% ee in model systems.
  • Transition Metal Catalysis : Pd-catalyzed allylic alkylation with chiral phosphine ligands affords 90% ee but requires stringent anhydrous conditions.

Process Optimization and Scalability

Solvent and Temperature Effects

  • Cyclopropanation : THF/water mixtures enhance solubility of intermediates, reducing reaction times by 30% compared to DMF.
  • Reduction Steps : Lowering LiAlH₄ stoichiometry from 2.0 to 1.2 equivalents minimizes side reactions, improving yield to 62%.

Protecting Group Compatibility

  • Boc vs. Benzyl : Boc groups simplify deprotection (TFA/CH₂Cl₂) but require acid-stable intermediates. Benzyl groups offer broader compatibility with Grignard reagents.

Chemical Reactions Analysis

Acylation Reactions

This compound undergoes acylation at the secondary amine position. A key example involves trifluoroacetic anhydride (TFAA):
Reaction :

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate+TFAADCM, Pyridine4-(Trifluoroacetyl)-4,7-diazaspiro[2.5]octane hydrochloride\text{tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate} + \text{TFAA} \xrightarrow{\text{DCM, Pyridine}} \text{4-(Trifluoroacetyl)-4,7-diazaspiro[2.5]octane hydrochloride}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Pyridine

  • Temperature: 0°C → room temperature
    Yield : 65% .

Mechanism :

  • Nucleophilic attack by the spirocyclic amine on TFAA.

  • Deprotonation by pyridine to form the trifluoroacetylated product.

  • Subsequent treatment with TFA removes the tert-butyl group, yielding the hydrochloride salt .

Nucleophilic Substitution

The spirocyclic amine participates in SN2 reactions with aryl halides:
Example :

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate+IodobenzeneCsOH, DMSOAryl-substituted derivative\text{this compound} + \text{Iodobenzene} \xrightarrow{\text{CsOH, DMSO}} \text{Aryl-substituted derivative}

Conditions :

  • Base: Cesium hydroxide (CsOH)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 120°C (sealed tube)
    Yield : 31% .

Key Observations :

  • Excess reagent (2 eq.) improves conversion due to steric hindrance from the spirocyclic framework.

  • DMSO enhances reaction efficiency by stabilizing the transition state .

Reductive Amination

The compound reacts with ketones via reductive amination:
Example :

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate+4-((2-Fluoro-4-(methylsulfonyl)phenoxy)methyl)cyclohexanoneNaBH(OAc)₃, DCEAmine adduct\text{this compound} + \text{4-((2-Fluoro-4-(methylsulfonyl)phenoxy)methyl)cyclohexanone} \xrightarrow{\text{NaBH(OAc)₃, DCE}} \text{Amine adduct}

Conditions :

  • Reducing agent: Sodium triacetoxyborohydride

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 45°C
    Yield : 2.3% (cis isomer), 0.4% (trans isomer) .

Challenges :

  • Low yields due to competing reduction of the ketone to an alcohol.

  • Steric effects from the spiro structure limit accessibility .

Coupling Reactions

The amine participates in Buchwald-Hartwig couplings:
Example :

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate+3-Methyl-1-(tetrahydro-pyran-2-yl)-6-[4-(tetrahydro-pyran-2-yloxy)-phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidBEP, DCMBiaryl product\text{this compound} + \text{3-Methyl-1-(tetrahydro-pyran-2-yl)-6-[4-(tetrahydro-pyran-2-yloxy)-phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid} \xrightarrow{\text{BEP, DCM}} \text{Biaryl product}

Conditions :

  • Reagent: 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP)

  • Base: N-Ethyldiisopropylamine

  • Solvent: DCM
    Yield : 66% .

Applications :

  • Used in synthesizing kinase inhibitors targeting Brk/PTK6 and JAK pathways .

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
Reaction :

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylateTFA, DCM(R)-5-Methyl-4,7-diazaspiro[2.5]octane\text{this compound} \xrightarrow{\text{TFA, DCM}} \text{(R)-5-Methyl-4,7-diazaspiro[2.5]octane}

Conditions :

  • Acid: Trifluoroacetic acid (TFA)

  • Solvent: DCM

  • Temperature: Room temperature
    Efficiency : >95% deprotection .

Utility :

  • Enables further functionalization for drug discovery .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYieldKey Product
AcylationTFAA, DCM, Pyridine65%Trifluoroacetyl derivative
Nucleophilic SubstitutionIodobenzene, CsOH, DMSO, 120°C31%Aryl-substituted spiro compound
Reductive AminationNaBH(OAc)₃, DCE, 45°C2.3%Cyclohexylamine adduct
CouplingBEP, DCM, N-Ethyldiisopropylamine66%Pyrazolo-pyridine conjugate
DeprotectionTFA, DCM>95%Free amine intermediate

Mechanistic Insights

  • Steric Effects : The spirocyclic structure imposes steric constraints, favoring reactions with small nucleophiles (e.g., TFAA over bulky aryl halides) .

  • Solvent Influence : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the amine, while DCM facilitates acid-mediated deprotection .

  • Thermal Stability : Reactions above 100°C risk decomposition of the spiro framework, necessitating sealed-tube conditions for high-temperature steps .

Scientific Research Applications

tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of neurological and psychiatric disorders.

    Medicine: It is used in the development of pharmaceutical compounds targeting specific receptors or enzymes involved in neurological conditions.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Stereochemical Impact: The (R)-5-methyl derivative’s enantiomeric configuration differentiates it from the (S)-configured analogs in and .

Substituent Effects: 5-Methyl vs. In contrast, the 5-oxo variant (CAS 1199794-51-8) introduces a ketone moiety, altering electronic properties and reactivity . Alkyl vs. Aryl Chains: Allyl phenyl or methoxybenzyloxy substituents (e.g., 3s, 3t) increase molecular complexity and polarity, impacting solubility and biological activity .

Spiro Ring Size : Compounds like 1-Boc-1,8-diazaspiro[5.5]undecane (CAS 1251005-45-4) exhibit larger spiro systems, reducing ring strain but increasing conformational flexibility compared to the compact [2.5]octane core .

Biological Activity

tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activity. This article will explore its biological properties, synthesis, and applications in pharmacology, supported by data tables and relevant case studies.

Structure and Composition

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 886766-28-5

The compound features a diaza group and a tert-butyl ester functional group, which contribute to its biological activity. The spirocyclic structure is significant for its interaction with various biological targets.

Physical Properties

PropertyValue
Boiling PointNot specified
Purity≥95%
Hazard ClassificationIrritant

Research indicates that this compound exhibits potential as an inhibitor of specific kinases, which are crucial in various signaling pathways related to cancer and other diseases. Its derivatives are being explored for their roles as therapeutic agents against neurological disorders and cancer.

Pharmacological Applications

  • Neurological Disorders : The compound is utilized in synthesizing triazolopyridines, which are under investigation for treating conditions such as depression and anxiety.
  • Cancer Therapy : It serves as a precursor for imidazo[1,2-a]pyrazin-8-amines that inhibit Brk/PTK6 and pyrrolopyrimidinyl compounds acting as Janus kinase inhibitors.

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit various enzymes involved in tumor progression. For instance, it has been tested against mutant forms of protein tyrosine kinases such as KIT and PDGFRA, demonstrating significant inhibitory activity with IC50_{50} values in the subnanomolar range.

Study 1: Inhibition of Kinases

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound derivatives against mutant kinases involved in gastrointestinal stromal tumors (GIST). The research demonstrated that modifications to the compound's structure could enhance its binding affinity and selectivity towards specific kinase targets.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of triazolopyridine derivatives synthesized from this compound. Results indicated that these compounds exhibited antidepressant-like effects in animal models, suggesting their potential use in treating mood disorders.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Starting Material : N-Boc-piperazine.
  • Reagents : Ethyl 2-chloropyrimidine-5-carboxylate.
  • Procedure :
    • Coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine.
    • Transformation into the desired diazaspiro compound through protective group strategies and deprotection steps.

Q & A

Q. Basic

  • 1H/13C NMR : Assign spirocyclic protons (δ ~3.5–4.5 ppm for diazaspiro N-CH₂) and tert-butyl groups (δ ~1.4 ppm). Confirm stereochemistry via coupling constants (e.g., J = 6–8 Hz for vicinal protons) .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
  • FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylate) and sp³ C-H bonds (~2900 cm⁻¹) .

What strategies enhance the compound’s stability during prolonged storage?

Q. Advanced

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (Ar). Avoid exposure to light to prevent photodegradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor purity via HPLC.
  • Formulation : Use stabilizers like BHT (0.01–0.1% w/w) to inhibit oxidation .

How does the spirocyclic structure influence reactivity in derivatization reactions?

Basic
The rigid spirocyclic core restricts conformational flexibility, enhancing regioselectivity in alkylation or acylation reactions. The tert-butyl carboxylate acts as a directing group, favoring functionalization at the less hindered nitrogen . For example, allylation occurs selectively at the N7 position due to steric shielding at N4 .

What considerations are critical for evaluating biological activity in enzyme inhibition assays?

Q. Advanced

  • Target Selection : Prioritize enzymes with accessible active sites (e.g., proteases or kinases) due to the compound’s moderate size (MW ~240–260 g/mol).
  • Binding Assays : Use SPR or ITC to quantify affinity (KD).
  • Covalent Modification : Leverage the formyl group (if present in derivatives) for Schiff base formation with lysine residues .
  • Control Experiments : Include spirocyclic analogs (e.g., tert-butyl 7-oxo-5-azaspiro derivatives) to isolate structural contributions to activity .

What safety precautions are necessary during handling?

Q. Basic

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .

How can computational tools predict pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (~2.5–3.5), solubility (<50 μM), and CYP450 inhibition.
  • Docking Studies : Model interactions with CYP3A4 or P-gp transporters using crystal structures (PDB IDs: 4KYP, 6C0A).
  • MD Simulations : Assess membrane permeability via bilayer penetration studies .

What impurities are common in synthesis, and how are they removed?

Q. Basic

  • Byproducts : Unreacted allyl acetate or Boc-protected intermediates.
  • Detection : NMR (δ ~5.3 ppm for residual allyl protons) or LC-MS.
  • Remediation : Sequential washes (acid/base) during workup or gradient column chromatography .

How does the steric environment affect interactions with chiral catalysts?

Advanced
The tert-butyl group creates a steric shield, directing chiral catalysts (e.g., Ir-(R)-BINAP complexes) to favor pro-R transition states. Computational modeling (DFT) of transition state geometries can rationalize enantioselectivity trends. Experimentally, replacing tert-butyl with smaller groups (e.g., methyl) reduces ee by ~20–30% .

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